
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(322)nonane is a complex organic compound with a unique structure that includes a fluorinated dibenzothiophene moiety and a diazabicyclo nonane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of reactions involving the cyclization of biphenyl derivatives with sulfur sources.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxidation: The dibenzothiophene is oxidized to its dioxide form using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of the Diazabicyclo Nonane Ring: The final step involves the formation of the diazabicyclo nonane ring through a cyclization reaction, often using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorinated dibenzothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of reduced thiophene compounds.
科学研究应用
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
作用机制
The mechanism of action of 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated dibenzothiophene moiety may enhance binding affinity through halogen bonding, while the diazabicyclo nonane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
4-(6-Chloro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane: Similar structure with a chlorine atom instead of fluorine.
4-(6-Bromo-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. These properties can enhance its performance in various applications, making it a compound of significant interest in scientific research.
属性
CAS 编号 |
1456878-22-0 |
|---|---|
分子式 |
C19H19FN2O2S |
分子量 |
358.4 g/mol |
IUPAC 名称 |
3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2 |
InChI 键 |
JIGWWGDIEUWCOR-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


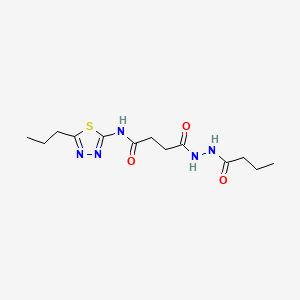
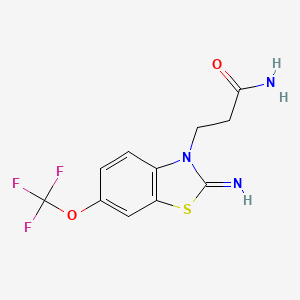
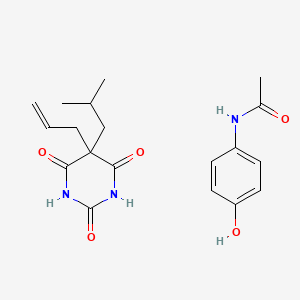
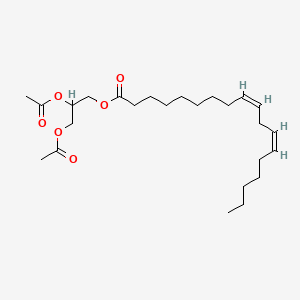
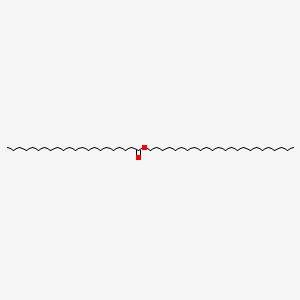

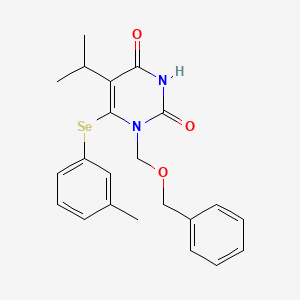
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
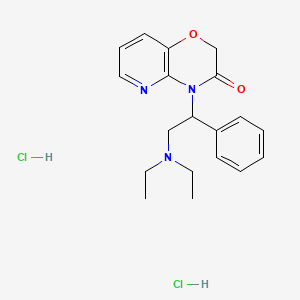
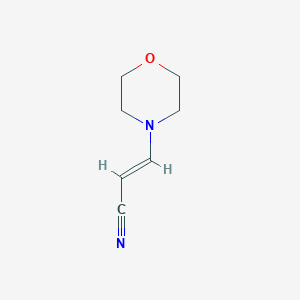
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)


